
N-(6-bromopyridin-2-yl)acetamide
Übersicht
Beschreibung
“N-(6-bromopyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 25218-99-9 . It has a molecular weight of 215.05 and its IUPAC name is N-(6-bromo-2-pyridinyl)acetamide . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “N-(6-bromopyridin-2-yl)acetamide” is C7H7BrN2O . The InChI code is 1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) . The Canonical SMILES is CC(=O)NC1=NC(=CC=C1)Br .Physical And Chemical Properties Analysis
“N-(6-bromopyridin-2-yl)acetamide” has a molecular weight of 215.05 g/mol . It has a XLogP3-AA value of 1.4 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 213.97418 g/mol . The topological polar surface area is 42 Ų , and it has 11 heavy atoms .Wissenschaftliche Forschungsanwendungen
Chemical Reagent
“N-(6-Bromopyridin-2-yl)acetamide” is a chemical reagent used in the synthesis of various compounds . It plays a crucial role in the formation of complex molecules during chemical reactions .
Synthesis of Diarylureas
This compound is used in the synthesis of diarylureas . Diarylureas are a class of compounds that have been studied for their potential as allosteric modulators .
Production of Bcl-Abl Inhibitors
“N-(6-Bromopyridin-2-yl)acetamide” is also used in the production of novel Bcl-Abl inhibitors . Bcl-Abl is a protein that is often overexpressed in certain types of cancer, and inhibitors can help control the growth of these cancers .
Pharmacokinetics Research
The compound has high GI absorption and is BBB permeant . This makes it a useful tool in pharmacokinetics research, helping scientists understand how substances are absorbed, distributed, metabolized, and excreted in the body .
Drug Development
Due to its properties, “N-(6-Bromopyridin-2-yl)acetamide” is a potential candidate for drug development . Its Lipinski score of 0.0 indicates that it has properties that could make it a successful oral drug .
Safety Testing
“N-(6-Bromopyridin-2-yl)acetamide” is used in safety testing . Its hazard statements (H302-H315-H319-H335) and precautionary statements (P261-P305+P351+P338) provide important information about its potential risks .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
N-(6-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKOTMZRXXAOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438562 | |
| Record name | N-(6-bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromopyridin-2-yl)acetamide | |
CAS RN |
25218-99-9 | |
| Record name | N-(6-bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

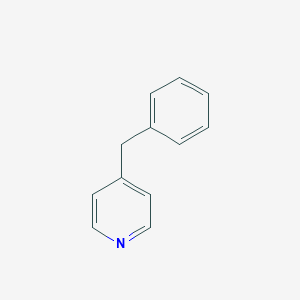
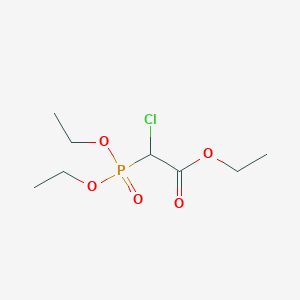
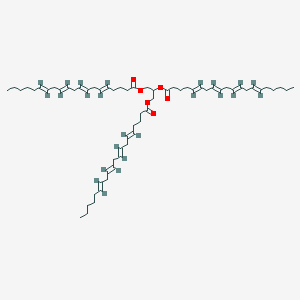

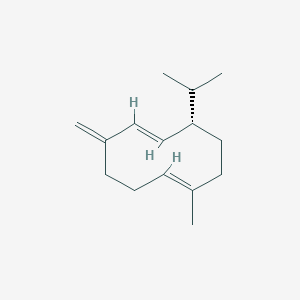
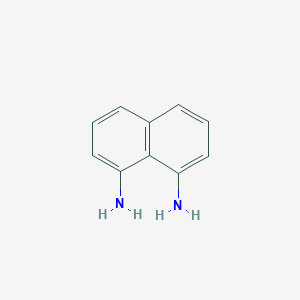
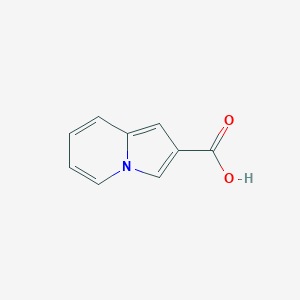
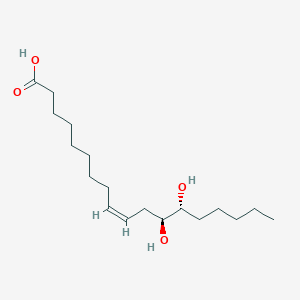
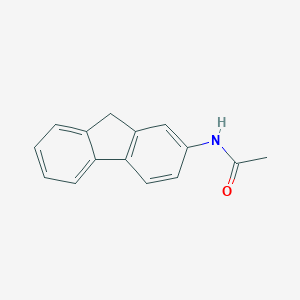
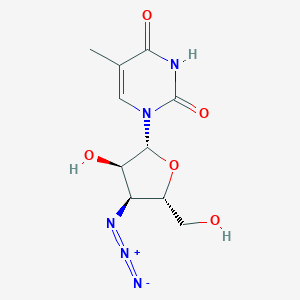

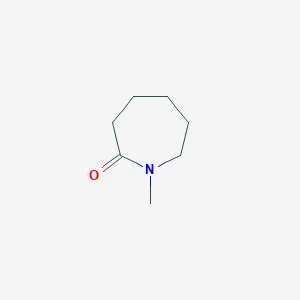
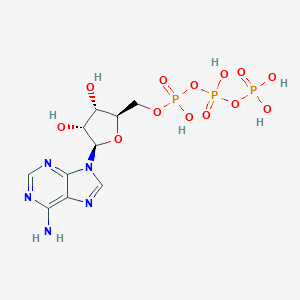
![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)